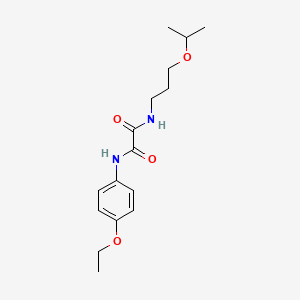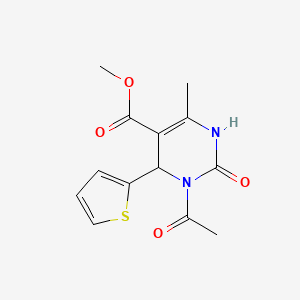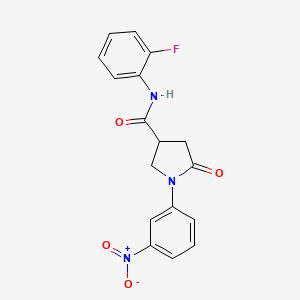![molecular formula C16H17NO2S2 B5017867 3-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B5017867.png)
3-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-thiazolidine” is a thiazolidine derivative. Thiazolidines are a class of organic compounds with a five-membered ring structure containing a sulfur atom, a nitrogen atom, and three carbon atoms . The compound also contains a sulfonyl group attached to a 4-methylphenyl group (also known as p-tolyl group), which is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a five-membered thiazolidine ring and a sulfonyl group attached to a 4-methylphenyl group. The sulfonyl group is a strong electron-withdrawing group, which could have significant effects on the chemical properties of the molecule .Chemical Reactions Analysis
As a thiazolidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the thiazolidine ring could be opened under acidic or basic conditions. The sulfonyl group could potentially be replaced by other groups in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the sulfonyl group could increase the polarity of the molecule, which could affect its solubility in different solvents .Future Directions
Future research on this compound could involve studying its synthesis, chemical properties, and potential biological activity. It could also be interesting to study the effects of modifying the structure of the compound, for example by replacing the sulfonyl group or changing the substituents on the thiazolidine ring .
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-2-phenyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S2/c1-13-7-9-15(10-8-13)21(18,19)17-11-12-20-16(17)14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHKFMYTXYDDKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2'-{[(3-nitrophenyl)sulfonyl]imino}diacetamide](/img/structure/B5017790.png)

![N-cyclopentyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B5017799.png)

![(3S*,4S*)-1-(4-methoxybenzoyl)-4-(methyl{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}amino)-3-pyrrolidinol](/img/structure/B5017823.png)

![N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5017838.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5017853.png)
![(1R*,3s,6r,8S*)-4-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5017855.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B5017865.png)
![3-(1-methyl-1H-imidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5017875.png)

![N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperazinyl)ethyl]urea](/img/structure/B5017885.png)
![{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5017891.png)
